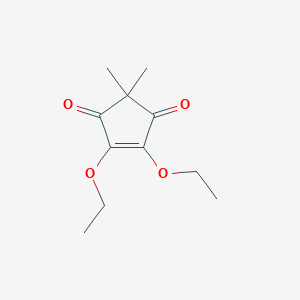
4,5-Diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is an organic compound with the molecular formula C11H16O4. This compound is characterized by its cyclopentene ring structure, which is substituted with two ethoxy groups and two methyl groups. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione can be achieved through several methods. One common approach involves the oxidative Heck desymmetrisation of 2,2-disubstituted cyclopentene-1,3-diones . This method utilizes palladium-catalyzed oxidative coupling reactions to introduce the ethoxy groups onto the cyclopentene ring.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione typically involves large-scale oxidative coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of chiral enantiopure ligands in the catalytic process can enhance the enantioselectivity of the reaction, making it suitable for producing enantiomerically pure compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into cyclopentanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted cyclopentene compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms in the cyclopentene ring. This interaction can lead to the formation of new chemical bonds and the modification of the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound has a similar ring structure but lacks the ethoxy groups.
2,2,4,4-Tetramethyl-1,3-cyclobutanedione: Another similar compound with a different ring size and substitution pattern.
Uniqueness
2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methyl groups on the cyclopentene ring makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
171195-56-5 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3 |
InChI-Schlüssel |
XAGJTGQMPFWXSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Kanonische SMILES |
CCOC1=C(C(=O)C(C1=O)(C)C)OCC |
Synonyme |
4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















